molecular formula C25H29NO6 B12320927 (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid

(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid

Cat. No.: B12320927
M. Wt: 439.5 g/mol
InChI Key: LZDHCALVMGCTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Fmoc-3-amino-adipic acid-1-tert-butyl ester is a compound used extensively in organic synthesis, particularly in the field of peptide chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine functionalities during peptide synthesis. The tert-butyl ester group serves as a protecting group for carboxylic acids, providing stability against various nucleophiles and reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-Fmoc-3-amino-adipic acid-1-tert-butyl ester typically involves the protection of the amino and carboxyl groups of 3-amino-adipic acid. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to directly afford tert-butyl esters with free amino groups . Another method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate to prepare tert-butyl esters from t-butanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protecting group strategies. The use of mineral acid-catalyzed addition of isobutene to amino acids is a popular method due to the availability of starting materials and good chemical yields .

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-3-amino-adipic acid-1-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-Fmoc-3-amino-adipic acid-1-tert-butyl ester involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group is removed under basic conditions, while the tert-butyl ester is removed under acidic conditions . This allows for selective deprotection and subsequent coupling reactions to form peptide bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Fmoc-3-amino-adipic acid-1-tert-butyl ester is unique due to its combination of Fmoc and tert-butyl ester protecting groups, which provide stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHCALVMGCTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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